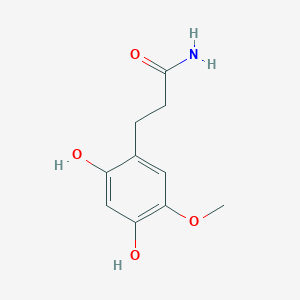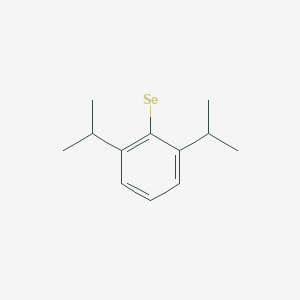![molecular formula C20H13FN2O B12576868 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 303149-06-6](/img/structure/B12576868.png)
3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona es un compuesto químico que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal. Este compuesto, en particular, ha despertado interés debido a sus potenciales propiedades farmacológicas y su singularidad estructural, que incluye un grupo fluorofenilo y un enlace imino.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(4-fluorofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona normalmente implica la condensación de 4-fluoroanilina con un derivado del indol adecuado. Un método común implica la reacción de 4-fluoroanilina con isatina (1H-indol-2,3-diona) en condiciones ácidas para formar el producto deseado. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y la mezcla se refluye durante varias horas para asegurar una reacción completa .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(4-fluorofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imino en un grupo amina.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo del indol, particularmente en la posición 3.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden usar reactivos electrofílicos como halógenos (Cl2, Br2) o agentes nitrantes (HNO3) en condiciones ácidas.
Principales Productos Formados
Oxidación: Formación de óxidos o derivados hidroxilados.
Reducción: Formación de derivados de aminas.
Sustitución: Formación de derivados halogenados o nitrados del indol.
Aplicaciones Científicas De Investigación
3-[(4-fluorofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Investigado por sus potenciales efectos terapéuticos, incluidas las actividades anticancerígenas, antivirales y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción exacto de 3-[(4-fluorofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona no se comprende completamente. Se cree que interactúa con dianas moleculares específicas como enzimas o receptores, lo que lleva a la modulación de vías biológicas. El grupo fluorofenilo puede mejorar su afinidad de unión y especificidad hacia ciertos objetivos, contribuyendo a sus efectos farmacológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-[(4-clorofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona
- 3-[(4-bromofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona
- 3-[(4-metilfenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona
Singularidad
La presencia del grupo fluorofenilo en 3-[(4-fluorofenil)imino]-1-fenil-1,3-dihidro-2H-indol-2-ona lo distingue de otros compuestos similares. Los átomos de flúor pueden influir significativamente en las propiedades electrónicas, la estabilidad metabólica y las interacciones de unión del compuesto, convirtiéndolo en un compuesto único y valioso para la investigación y el desarrollo .
Propiedades
Número CAS |
303149-06-6 |
|---|---|
Fórmula molecular |
C20H13FN2O |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)imino-1-phenylindol-2-one |
InChI |
InChI=1S/C20H13FN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H |
Clave InChI |
DHZXAAPQTLKMSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)F)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine](/img/structure/B12576787.png)






![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
